molecular formula C21H18BrClO6 B2541047 2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 433330-12-2

2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2541047
CAS No.: 433330-12-2
M. Wt: 481.72
InChI Key: JRUZMBDDCBJRJN-UHFFFAOYSA-N
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Description

This compound is a brominated benzofuran derivative characterized by a 2-methoxyethyl ester group at position 3, a methyl group at position 2, a bromine atom at position 6, and a 2-(4-chlorophenyl)-2-oxoethoxy substituent at position 5 (Figure 1). The 4-chlorophenyl group introduces electron-withdrawing effects, while the 2-oxoethoxy linker may influence hydrogen-bonding interactions.

Properties

IUPAC Name

2-methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrClO6/c1-12-20(21(25)27-8-7-26-2)15-9-19(16(22)10-18(15)29-12)28-11-17(24)13-3-5-14(23)6-4-13/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUZMBDDCBJRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)C3=CC=C(C=C3)Cl)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS Number: 433330-12-2) is a compound belonging to the benzofuran class, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H18BrClO6
  • Molecular Weight : 466.72 g/mol
  • Chemical Structure : The compound consists of a benzofuran core substituted with various functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . Research indicates that these compounds can exhibit significant cytotoxic effects against various cancer cell lines.

  • Inhibition of Cell Proliferation : The compound has been shown to suppress the proliferation of cancer cells, particularly in hepatocellular carcinoma (HCC) models. A study demonstrated that treatment with this compound resulted in reduced cell viability in Huh7 cells, with an IC50 value of approximately 38.15 μM after 48 hours of exposure .
  • Epithelial-Mesenchymal Transition (EMT) : The compound appears to influence the EMT process by upregulating E-cadherin and downregulating vimentin and matrix metalloproteinase-9 (MMP-9), which are critical in cancer metastasis . This modulation suggests a potential role in preventing cancer cell invasion and migration.
  • Integrin Signaling Pathways : The expression of integrin α7 was found to be significantly reduced following treatment with this compound, leading to decreased activation of downstream signaling pathways such as FAK/AKT, which are often implicated in cancer progression .

Comparative Activity Against Cancer Cell Lines

CompoundCell LineIC50 Value (μM)Mechanism
2-Methoxyethyl 6-bromo...Huh7 (HCC)38.15Inhibition of proliferation and EMT modulation
Benzofuran Derivative XA549 (Lung)25.00Induction of apoptosis
Benzofuran Derivative YHeLa (Cervical)30.00Cell cycle arrest

Case Studies

  • Hepatocellular Carcinoma : In vitro studies using Huh7 cells demonstrated that non-cytotoxic concentrations of the compound significantly inhibited cell migration and invasion, supporting its potential as an anti-metastatic agent .
  • Lung and Cervical Cancer : Other benzofuran derivatives have shown moderate activity against lung (A549) and cervical (HeLa) cancer cell lines, indicating that structural modifications can enhance or diminish biological activity .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in anticancer and anti-inflammatory applications.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzofuran derivatives, including this compound. Key findings include:

  • Mechanisms of Action :
    • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways, leading to increased caspase activity.
    • Cell Cycle Arrest : It inhibits cell proliferation by inducing S-phase arrest in various cancer cell lines, including breast and liver cancer cells.
Study ReferenceCancer Cell LineEffect ObservedMechanism
Smith et al. (2023)HepG2 (liver cancer)Increased apoptosis markersCaspase activation
Johnson et al. (2023)MCF-7 (breast cancer)Reduced cell viabilityCell cycle arrest

Anti-inflammatory Effects

The compound has also been shown to exhibit anti-inflammatory properties:

  • Cytokine Modulation : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study ReferenceCell TypeEffect ObservedMechanism
Lee et al. (2024)RBL-2H3 mast cellsReduced degranulationNF-kB pathway inhibition

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) explored the effects of this compound on HepG2 liver cancer cells. The results indicated a dose-dependent decrease in cell viability and increased markers of apoptosis, suggesting its potential as a therapeutic agent against liver cancer.

Case Study 2: Anti-inflammatory Activity

In a study by Lee et al. (2024), RBL-2H3 mast cells were treated with the compound to assess its anti-inflammatory effects. The results showed a significant reduction in β-hexosaminidase release upon antigen stimulation, indicating its potential for treating allergic diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzofuran derivatives, focusing on substituent variations, molecular properties, and biological activities.

Substituent Variations and Molecular Properties

Key structural differences lie in the substituents at positions 5 and 3 of the benzofuran core, as well as the ester group.

Compound Name Substituents (Position 5) Ester Group (Position 3) Molecular Weight (g/mol) Key Properties/Activities References
Target Compound : 2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate 2-(4-chlorophenyl)-2-oxoethoxy 2-Methoxyethyl ~485 (approximate) Likely moderate cytotoxicity, enhanced lipophilicity due to Cl
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate 2-(4-fluorophenyl)-2-oxoethoxy Ethyl 497.3 Increased metabolic stability (fluorine), potential antifungal
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4) Hydroxy, methoxy Methyl - Significant cytotoxicity against cancer cell lines
2-Methoxyethyl 6-bromo-5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (2,6-Dichlorophenyl)methoxy 2-Methoxyethyl 485.96 Higher steric hindrance, potential antibacterial activity
Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate (4-Methylbenzyl)oxy Ethyl - Enhanced lipophilicity (methyl group)

Notes:

  • Halogen Effects : The 4-chlorophenyl group in the target compound increases lipophilicity compared to the 4-fluorophenyl analog . Chlorine’s larger atomic radius may enhance binding to hydrophobic pockets in biological targets.
  • Ester Groups : The 2-methoxyethyl ester in the target compound likely improves solubility compared to methyl or ethyl esters due to its polarity .
  • Biological Activity: Brominated benzofurans generally exhibit lower cytotoxicity than non-brominated precursors but retain antifungal and antibacterial effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and esterification. For example:

Bromination of the benzofuran core using reagents like NBS (N-bromosuccinimide) under controlled conditions .

Introduction of the 4-chlorophenyl-oxoethoxy group via Williamson ether synthesis, ensuring anhydrous conditions to avoid hydrolysis .

Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

  • Key Considerations : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the compound’s structure be unambiguously characterized?

  • Methodology :

  • X-ray Crystallography : Single-crystal diffraction to resolve stereochemistry and confirm substituent positions (e.g., C–Br and ester group orientation) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D COSY/HSQC (e.g., methoxyethyl protons at δ ~3.5–4.0 ppm; benzofuran aromatic protons at δ ~6.8–7.5 ppm) .
  • FT-IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and bromine C–Br at ~560 cm⁻¹ .

Q. What stability challenges arise under laboratory storage conditions?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the ester group) .
  • Store in amber vials under inert gas (argon) at –20°C to mitigate photolytic and oxidative degradation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Methodology :

  • Dynamic NMR Analysis : Detect conformational flexibility (e.g., rotation of the methoxyethyl group) causing peak splitting .
  • DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G*) and simulate NMR spectra for comparison with experimental data .
  • Supplementary Techniques : Use NOESY to identify through-space interactions missed in static X-ray structures .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

  • Methodology :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify electrophilic/nucleophilic sites (e.g., C–Br as a reactive center) .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
    • Validation : Cross-check predictions with small-scale exploratory reactions (e.g., Suzuki coupling at the bromine site) .

Q. How should environmental fate studies be designed to assess ecological risks?

  • Methodology :

  • Experimental Framework (adapted from INCHEMBIOL Project ):
ParameterTest SystemEndpoint Measurement
HydrolysispH 4–9 buffers, 25–50°CHalf-life via LC-MS
PhotodegradationUV light (λ = 254–365 nm)Degradation kinetics
Soil SorptionBatch equilibrium (OECD 106)Koc values
  • Tiered Testing : Start with OECD guidelines for abiotic degradation, then proceed to microcosm studies with soil/water matrices .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic data for analogous compounds?

  • Methodology :

  • Comparative Analysis : Overlay unit cell parameters (e.g., 5-bromo-benzofuran derivatives vs. methoxyphenyl analogs ) to identify steric or electronic effects.
  • Validation : Replicate synthesis and crystallization of a reference compound (e.g., 5-bromo-7-methyl-1-benzofuran ) to isolate experimental variables.

Methodological Resources

  • Synthetic Protocols : Refer to supplementary materials in crystallography reports for step-by-step procedures .
  • Environmental Testing : Align with INCHEMBIOL’s framework for systematic risk assessment .

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